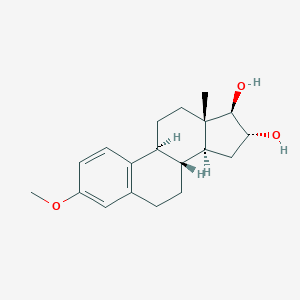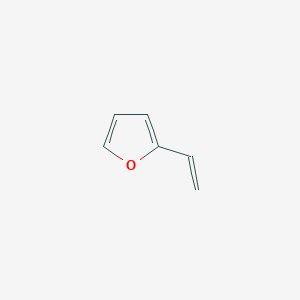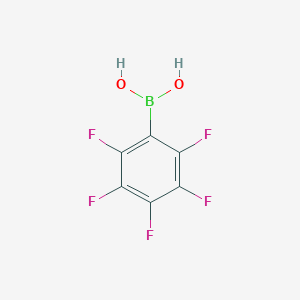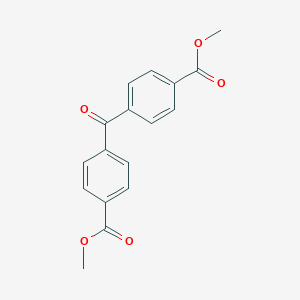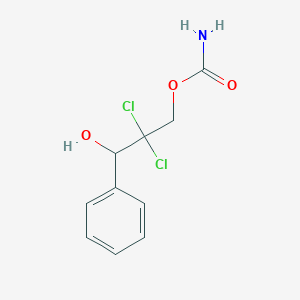
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester, commonly known as diisopropylfluorophosphate (DFP), is a potent irreversible inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve impulse transmission. DFP is widely used in scientific research as a tool to study the role of AChE in various physiological and pathological processes.
Wirkmechanismus
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester irreversibly inhibits AChE by forming a covalent bond with the active site serine residue of the enzyme. This prevents AChE from breaking down ACh, leading to an accumulation of ACh in the synaptic cleft and prolonged nerve impulse transmission.
Biochemische Und Physiologische Effekte
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been shown to produce a range of biochemical and physiological effects, depending on the dose and duration of exposure. These effects include inhibition of AChE activity, accumulation of ACh in the synaptic cleft, activation of muscarinic and nicotinic ACh receptors, and disruption of the cholinergic system.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has several advantages as a tool for scientific research. It is a potent and selective inhibitor of AChE, making it a valuable tool for studying the role of AChE in various physiological and pathological processes. Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester is also relatively easy to synthesize and purify. However, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has several limitations as well. It is highly toxic and can pose a significant health risk to researchers if not handled properly. Moreover, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester irreversibly inhibits AChE, making it difficult to study the reversible inhibition of AChE that occurs in some pathological conditions.
Zukünftige Richtungen
There are several future directions in the use of Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester as a tool for scientific research. One area of research is the development of new drugs that target AChE and other cholinergic receptors. Another area of research is the investigation of the role of AChE in various neurological disorders. Finally, there is a need for further research on the toxicology of Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester and other organophosphate compounds, to better understand the health risks associated with their use in scientific research.
Synthesemethoden
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester can be synthesized by the reaction of diisopropylaminoethanol with phosphorus oxychloride and phenylchloroformate. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been extensively used in scientific research as a tool to study the role of AChE in various physiological and pathological processes. For example, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been used to investigate the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurological disorders. Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has also been used to study the effects of organophosphate poisoning on the nervous system.
Eigenschaften
CAS-Nummer |
1211-00-3 |
|---|---|
Produktname |
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester |
Molekularformel |
C10H11Cl2NO3 |
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
(2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate |
InChI |
InChI=1S/C10H11Cl2NO3/c11-10(12,6-16-9(13)15)8(14)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H2,13,15) |
InChI-Schlüssel |
KIUGWPDQHKXJHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






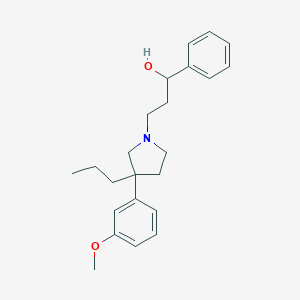
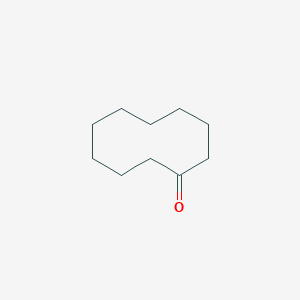

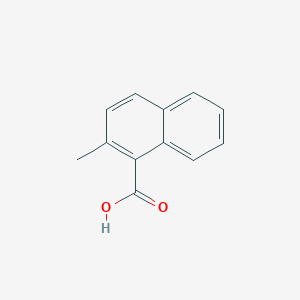
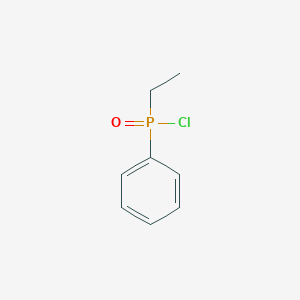
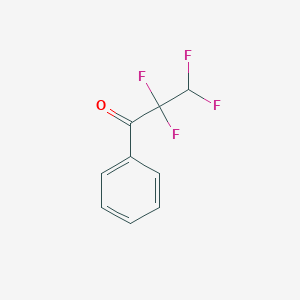
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
